

# physical and chemical characteristics of 7-Methoxy-1-naphthaldehyde

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## Compound of Interest

Compound Name: 7-Methoxy-1-naphthaldehyde

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An In-Depth Technical Guide to **7-Methoxy-1-naphthaldehyde**: Physicochemical Characteristics, Synthesis, and Applications

## Authored by a Senior Application Scientist

Introduction: **7-Methoxy-1-naphthaldehyde**, also known by its synonym 7-Methoxy-1-naphthalenecarboxaldehyde or the trade name MONAL 71, is a key aromatic aldehyde with significant applications in medicinal chemistry and biochemical research.<sup>[1][2]</sup> Its unique structure, featuring a naphthalene core substituted with a methoxy and a formyl group, imparts specific reactivity and fluorescent properties that are exploited in various scientific domains. This guide provides an in-depth exploration of its core physical and chemical characteristics, synthesis, purification protocols, and critical applications, tailored for researchers, scientists, and professionals in drug development.

## Core Physicochemical Characteristics

**7-Methoxy-1-naphthaldehyde** is an organic compound whose properties are dictated by its naphthalene backbone, electron-donating methoxy group, and reactive aldehyde functional group.<sup>[2]</sup> Depending on its purity and the ambient temperature, it typically presents as a solid, ranging from colorless to pale yellow.<sup>[2]</sup> The presence of the methoxy group enhances its polarity compared to the parent 1-naphthaldehyde structure.<sup>[2]</sup>

Table 1: Summary of Physicochemical Properties

Property	Value	Source(s)
CAS Number	158365-55-0	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>12</sub> H <sub>10</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	186.21 g/mol	<a href="#">[3]</a> <a href="#">[4]</a>
Appearance	Solid	<a href="#">[2]</a> <a href="#">[4]</a>
Melting Point	65-67 °C	<a href="#">[5]</a>
Purity	Typically ≥97%	<a href="#">[2]</a> <a href="#">[4]</a>
Solubility	Practically insoluble in water	<a href="#">[6]</a>
Storage	Store at <-15°C or 2-8°C, sealed in a dry place	<a href="#">[7]</a>
SMILES	COC1=CC2=C(C=CC=C2C=O)C=C1	
InChI Key	WYDUFXRPFJPXGH-UHFFFAOYSA-N	<a href="#">[4]</a>

## Spectroscopic Profile and Structural Elucidation

Spectroscopic analysis is fundamental for confirming the identity and purity of **7-Methoxy-1-naphthaldehyde**. The key techniques—NMR, IR, and UV-Vis spectrometry—each provide unique structural information.[\[8\]](#)[\[9\]](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene ring, a singlet for the aldehyde proton (typically downfield, ~9-10 ppm), and a singlet for the methoxy group protons (~3.9-4.0 ppm). The coupling patterns of the aromatic protons provide confirmation of the substitution pattern.
- <sup>13</sup>C NMR: The carbon NMR spectrum provides evidence for all 12 carbon atoms in the molecule. A patent for a synthesis process reports the following key shifts (CDCl<sub>3</sub>, 75.5 MHz,  $\delta$  in ppm): 194.1 (aldehyde C=O), 160.7 (C-OCH<sub>3</sub>), 55.6 (methoxy -CH<sub>3</sub>), and a series of

signals in the aromatic region (103.6 to 138.3) corresponding to the naphthalene ring carbons.[5]

## Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the key functional groups. Expected characteristic absorption bands include:

- $\sim 1680$ - $1700 \text{ cm}^{-1}$ : A strong absorption band corresponding to the C=O stretching vibration of the aromatic aldehyde.
- $\sim 2850 \text{ cm}^{-1}$  and  $\sim 2750 \text{ cm}^{-1}$ : Two weak bands characteristic of the C-H stretch of the aldehyde group.
- $\sim 1250 \text{ cm}^{-1}$  and  $\sim 1030 \text{ cm}^{-1}$ : Strong bands corresponding to the asymmetric and symmetric C-O stretching of the aryl-alkyl ether (methoxy group).
- $\sim 3050$ - $3100 \text{ cm}^{-1}$ : C-H stretching for the aromatic ring.
- $\sim 1600 \text{ cm}^{-1}$  and  $\sim 1450 \text{ cm}^{-1}$ : C=C stretching vibrations within the aromatic naphthalene ring.

## UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated  $\pi$ -system of the naphthalene ring. The extended conjugation and presence of auxochromic groups (like  $-\text{OCH}_3$ ) and a chromophoric group ( $-\text{CHO}$ ) result in characteristic absorption maxima, typically in the UV region. This technique is particularly useful for quantitative analysis and for monitoring reaction progress.[10]

## Chemical Reactivity and Key Applications

The chemical behavior of **7-Methoxy-1-naphthaldehyde** is dominated by the reactivity of its aldehyde group and the influence of the methoxy-substituted naphthalene ring.

## Reactivity Profile

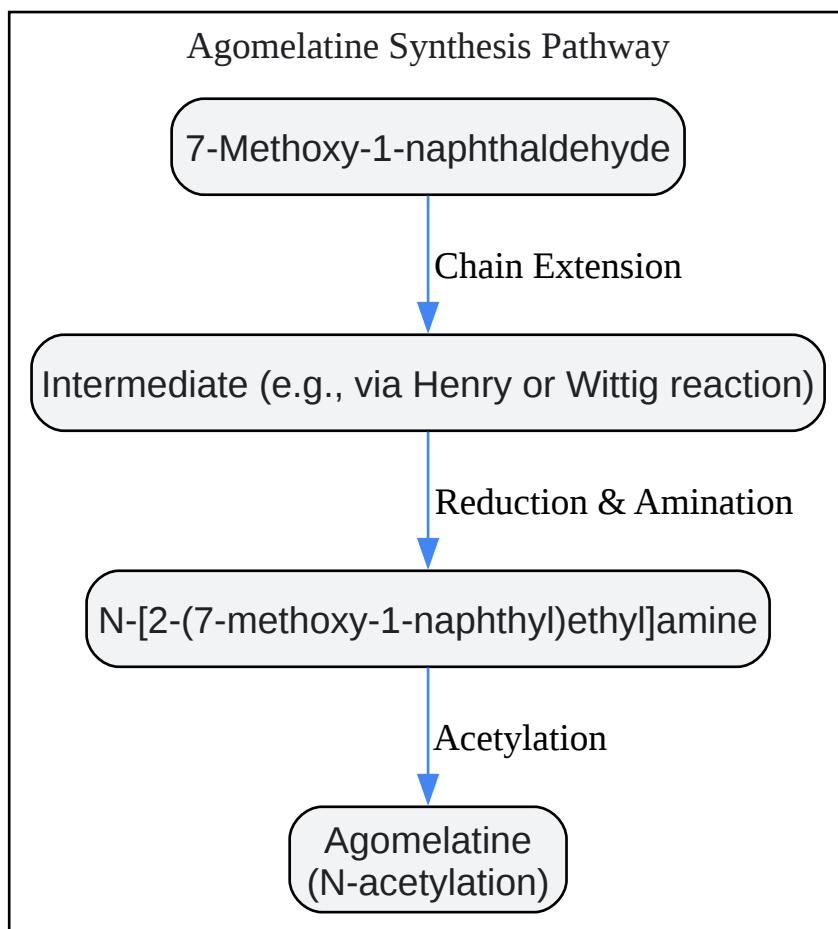
The aldehyde group is susceptible to nucleophilic attack and can undergo a variety of reactions:

- Oxidation: Can be oxidized to the corresponding carboxylic acid, 7-methoxy-1-naphthoic acid.
- Reduction: Can be reduced to the primary alcohol, (7-methoxynaphthalen-1-yl)methanol.
- Reductive Amination: Serves as a crucial substrate for reductive amination to form various amine derivatives.
- Condensation Reactions: Participates in condensation reactions such as the Knoevenagel condensation.[\[11\]](#)

The naphthalene ring, activated by the electron-donating methoxy group, can undergo electrophilic aromatic substitution, although the aldehyde group is deactivating.

## Application in Drug Synthesis: Agomelatine Intermediate

A primary and commercially significant application of **7-Methoxy-1-naphthaldehyde** is its role as a pivotal intermediate in the industrial synthesis of Agomelatine.[\[5\]](#)[\[12\]](#) Agomelatine is an antidepressant drug that acts as a melatonergic agonist and a 5-HT<sub>2C</sub> receptor antagonist.[\[5\]](#) The synthesis involves the conversion of the aldehyde to an ethylamine side chain, which is then acetylated. The development of efficient, high-yield synthesis routes for **7-Methoxy-1-naphthaldehyde** is driven by its importance in producing this pharmaceutical active ingredient.[\[5\]](#)[\[12\]](#)



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Caption: Key stages in the synthesis of Agomelatine from **7-Methoxy-1-naphthaldehyde**.

## Application as a Fluorogenic Probe

**7-Methoxy-1-naphthaldehyde** is one of two highly fluorogenic aldehydes (along with 6-Methoxy-2-naphthaldehyde) used as indicators for aldehyde dehydrogenase (ALDH) activity in biological samples like tissue homogenates.<sup>[13]</sup> The enzymatic oxidation of the aldehyde to the corresponding carboxylate by ALDH leads to a change in fluorescence, allowing for sensitive detection and quantification of enzyme activity. This application is vital in diagnostics and biomedical research. It has also been noted for its potential cytotoxic effects on human liver cells *in vitro*.<sup>[2]</sup>

## Synthesis and Purification Protocols

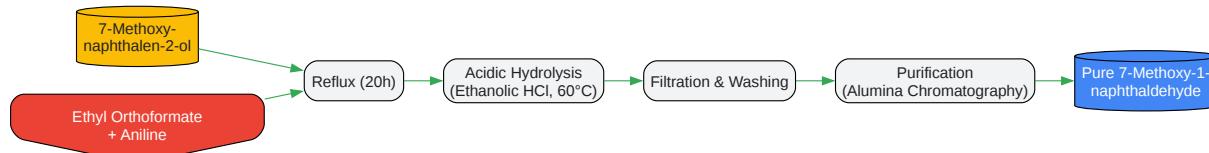
The synthesis of **7-Methoxy-1-naphthaldehyde** has been approached via several routes, often starting from 7-methoxy-1-tetralone or 7-methoxy-naphthalen-2-ol.[\[5\]](#)[\[12\]](#) The latter is often preferred for industrial applications due to its lower cost and the fact that it already contains the naphthalene ring system, avoiding a potentially problematic aromatization step.[\[5\]](#)

## Experimental Protocol: Synthesis from 7-Methoxy-naphthalen-2-ol

This protocol is adapted from a patented industrial synthesis process.[\[5\]](#) It involves a formylation reaction.

### Step-by-Step Methodology:

- **Reactant Charging:** In a reaction flask equipped with a condenser, introduce 7-methoxy-naphthalen-2-ol, ethyl orthoformate, and aniline in approximately equimolar amounts.
- **Reaction:** Heat the mixture to reflux and maintain stirring for approximately 20 hours.
- **Hydrolysis & Work-up:** After cooling, grind the resulting solid in a 2M ethanolic solution of hydrochloric acid. Stir the mixture at 60°C for 30 minutes.
- **Isolation:** Cool the mixture and collect the solid product by filtration.
- **Washing:** Wash the collected solid with water to remove residual acid and salts.
- **Drying:** Dry the solid, for instance, by azeotropic distillation with ethanol, to yield the crude product.
- **Purification:** The crude product can be further purified by filtration over neutral alumina using a suitable eluent like ethyl acetate to yield the final product with high purity.[\[5\]](#)



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Caption: Workflow for the synthesis and purification of **7-Methoxy-1-naphthaldehyde**.

## Purification by Recrystallization

For laboratory-scale purification, recrystallization is a highly effective method.[\[14\]](#)

Step-by-Step Methodology:

- Solvent Selection: Choose a suitable solvent. Ethyl acetate is commonly effective.[\[14\]](#)
- Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of hot ethyl acetate to dissolve it completely.
- Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and perform a hot gravity filtration to remove it and other insoluble impurities.[\[14\]](#)
- Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.[\[14\]](#)
- Yield Maximization: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
- Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.
- Washing: Wash the crystals with a small amount of ice-cold ethyl acetate to remove any surface impurities.[\[14\]](#)

- Drying: Dry the crystals in a vacuum oven at a temperature safely below the melting point.

## Safety, Handling, and Storage

While a specific, comprehensive Safety Data Sheet (SDS) for **7-Methoxy-1-naphthaldehyde** is not readily available in all databases, safe handling procedures can be inferred from data on structurally similar compounds like 1-naphthaldehyde and naphthalene.[\[6\]](#)[\[15\]](#)[\[16\]](#)

- Handling: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile rubber), safety goggles or a face shield, and a lab coat.[\[17\]](#) Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[\[6\]](#) Avoid contact with skin and eyes.[\[18\]](#) Wash hands thoroughly after handling.[\[15\]](#)
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames.[\[6\]](#)[\[18\]](#) Recommended storage temperatures vary by supplier but are often cited as refrigerated (2-8°C) or frozen (<-15°C).[\[1\]](#)[\[7\]](#) Keep away from strong oxidizing agents.[\[18\]](#)
- First Aid:
  - Skin Contact: Wash off immediately with plenty of soap and water.[\[6\]](#)
  - Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[\[6\]](#)
  - Ingestion: Clean mouth with water and drink plenty of water afterwards. Call a poison center or doctor if you feel unwell.[\[15\]](#)[\[16\]](#)
  - Inhalation: Remove to fresh air.[\[6\]](#)
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[\[15\]](#) Do not allow the material to enter drains or surface water.[\[6\]](#)

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